Colensane und Clerodan-Diterpene

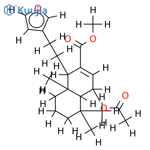

Colensane and clerodane diterpenoids are a class of terpenoid compounds characterized by their unique carbon skeleton structures. Colensane diterpenoids, named after the plant species *Colensoa* where they were first identified, exhibit diverse biological activities including anti-inflammatory, antioxidant, and cytotoxic properties. These compounds typically feature a 15-carbon backbone with an unsaturated four-membered ring (the colensane moiety) attached to the triterpene skeleton.

Clerodane diterpenoids, on the other hand, are structurally distinct, featuring a six-membered ring system within their carbon framework. They are commonly found in plants and have been associated with potential applications in medicine, including antiviral, anti-inflammatory, and anticancer activities. Both types of diterpenoids play significant roles in natural product chemistry and pharmacology due to their structural complexity and biological diversity.

These compounds often undergo extensive structural modifications through various chemical transformations, making them valuable targets for the development of new drugs and therapeutic agents.

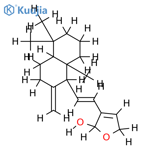

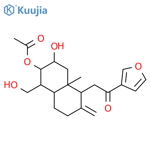

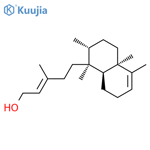

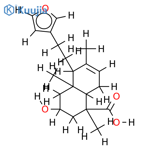

| Struktur | Chemischer Name | CAS | MF |

|---|---|---|---|

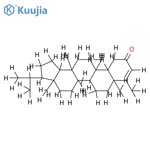

|

15,16-epoxylabda-8(17),11,13-trien-16-ol (E) | 194665-44-6 | C20H30O2 |

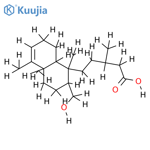

|

(1R,2S,3R,4aR,5R,8aR)-5-[2-(furan-3-yl)-2-oxoethyl]decahydro-3-hydroxy-1-(hydroxymethyl)-4a-methyl-6-methylidenenaphthalen-2-yl acetate | 1287231-52-0 | C21H28O6 |

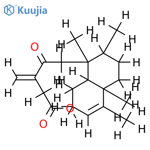

|

(-)-kolavenol | 64345-48-8 | C20H34O |

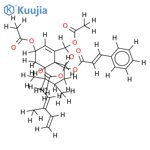

|

N/A | 132562-22-2 | C20H36O4 |

|

2alpha-hydroxy-15,16-epoxylabda-7,13(16),14-trien-18-oic acid | 142143-03-1 | C20H28O4 |

|

3-Filicen-2-one | 1910-17-4 | C30H48O |

|

(-)-17-hydroxy-neo-clerod-3-en-15-oic-acid | 156245-35-1 | C20H34O3 |

|

ent-12-Oxo-3,13(16)-clerodadien-15-oic acid | 129272-61-3 | C20H30O3 |

|

(rel)-2beta-acetoxyzuelanin-6beta-cinnamate | 128572-39-4 | C35H42O9 |

|

gutierrezianolic acid (acetate) methyl ester | 73489-15-3 | C23H32O5 |

Verwandte Literatur

-

Alina Karabchevsky,Eran Falek,Yakov Greenberg,Michael Elman,Yaakov Keren,Ioseph Gurwich Nanoscale Adv., 2020,2, 2977-2985

-

Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Alexander G. Zestos,Cheng Yang,Dale Hensley,B. Jill Venton Analyst, 2015,140, 7283-7292

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

Empfohlene Lieferanten

-

Xiamen PinR Bio-tech Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Zhejiang Brunova Technology Co., Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Baoji Haoxiang Bio-technology Co.LtdFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatur des Unternehmens: Private enterprises

-

pengshengyueFactory Trade Brand reagentsNatur des Unternehmens: Private enterprises

Empfohlene Produkte

-

Pentanedioic-d6 acid Cas No: 154184-99-3

Pentanedioic-d6 acid Cas No: 154184-99-3 -

-

-

-